6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 7th positions on the pyrido[2,3-d]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one and bromine.
Bromination Reaction: The bromination of 2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 6th position.
Reaction Conditions: The reaction is typically conducted in a suitable solvent, such as acetic acid or chloroform, at a specific temperature and time to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: This compound shares a similar pyrido[2,3-d]pyrimidine core with a bromine atom at the 7th position and a methyl group at the 2nd position.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar heterocyclic structure and are studied for their biological activities.
Uniqueness
6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C9H8BrN3O |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
6-bromo-2,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H8BrN3O/c1-4-7(10)3-6-8(11-4)12-5(2)13-9(6)14/h3H,1-2H3,(H,11,12,13,14) |
InChI Key |
OFEDOLOLEWYAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=O)NC(=NC2=N1)C)Br |
Origin of Product |
United States |
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